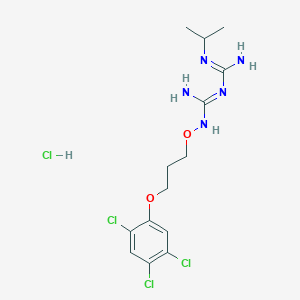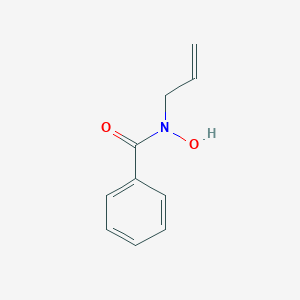
N-Allyl-N-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Allyl-N-hydroxybenzamide (AHBA) is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. AHBA belongs to the class of hydroxamic acids, which are known for their ability to chelate metal ions and inhibit enzymes.
Wissenschaftliche Forschungsanwendungen
N-Allyl-N-hydroxybenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. N-Allyl-N-hydroxybenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer and anti-inflammatory properties. N-Allyl-N-hydroxybenzamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. MMP inhibitors have been shown to have potential therapeutic applications in various diseases such as cancer, arthritis, and cardiovascular diseases.
Wirkmechanismus
N-Allyl-N-hydroxybenzamide exerts its pharmacological effects by chelating metal ions such as zinc and copper, which are essential cofactors for the activity of HDACs and MMPs. By inhibiting the activity of these enzymes, N-Allyl-N-hydroxybenzamide can modulate gene expression and regulate the degradation of extracellular matrix proteins. N-Allyl-N-hydroxybenzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the mitochondrial pathway.
Biochemische Und Physiologische Effekte
N-Allyl-N-hydroxybenzamide has been shown to have various biochemical and physiological effects such as inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis (formation of new blood vessels), and modulation of the immune system. N-Allyl-N-hydroxybenzamide has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-Allyl-N-hydroxybenzamide has several advantages for lab experiments such as its easy synthesis, stability, and low toxicity. However, N-Allyl-N-hydroxybenzamide has some limitations such as its poor solubility in water, which can limit its bioavailability and efficacy. N-Allyl-N-hydroxybenzamide also has a relatively short half-life, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on N-Allyl-N-hydroxybenzamide. One direction is to develop more potent and selective HDAC and MMP inhibitors based on the structure of N-Allyl-N-hydroxybenzamide. Another direction is to investigate the potential therapeutic applications of N-Allyl-N-hydroxybenzamide in other diseases such as neurodegenerative disorders and infectious diseases. Furthermore, the development of novel drug delivery systems such as nanoparticles can enhance the bioavailability and efficacy of N-Allyl-N-hydroxybenzamide. Finally, the investigation of the pharmacokinetics and pharmacodynamics of N-Allyl-N-hydroxybenzamide can provide valuable insights into its therapeutic potential and limitations.
Conclusion
In conclusion, N-Allyl-N-hydroxybenzamide is a promising compound with potential therapeutic applications in various diseases. N-Allyl-N-hydroxybenzamide exerts its pharmacological effects by inhibiting the activity of HDACs and MMPs, which are enzymes involved in the regulation of gene expression and degradation of extracellular matrix proteins. N-Allyl-N-hydroxybenzamide has several advantages for lab experiments such as its easy synthesis and low toxicity, but also has some limitations such as its poor solubility in water and short half-life. Future research on N-Allyl-N-hydroxybenzamide can lead to the development of novel therapeutics for various diseases.
Synthesemethoden
The synthesis of N-Allyl-N-hydroxybenzamide involves the reaction of N-hydroxybenzamide with allyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via the nucleophilic substitution of the bromine atom by the hydroxyl group of N-hydroxybenzamide, followed by deprotonation of the resulting intermediate by the base to form N-Allyl-N-hydroxybenzamide.
Eigenschaften
CAS-Nummer |
154491-53-9 |
|---|---|
Produktname |
N-Allyl-N-hydroxybenzamide |
Molekularformel |
C10H11NO2 |
Molekulargewicht |
177.2 g/mol |
IUPAC-Name |
N-hydroxy-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C10H11NO2/c1-2-8-11(13)10(12)9-6-4-3-5-7-9/h2-7,13H,1,8H2 |
InChI-Schlüssel |
BRHIWRWVVLAPDC-UHFFFAOYSA-N |
SMILES |
C=CCN(C(=O)C1=CC=CC=C1)O |
Kanonische SMILES |
C=CCN(C(=O)C1=CC=CC=C1)O |
Synonyme |
Benzamide, N-hydroxy-N-2-propenyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



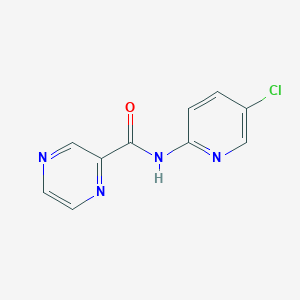
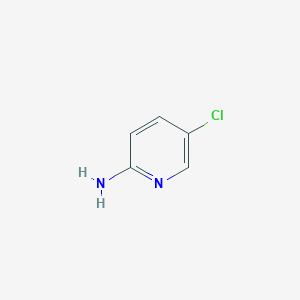
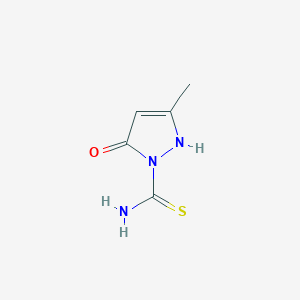
![6-Methyl-2-(4-methylphenyl)-alpha-oxo-imidazo[1,2-a]pyridine-3-acetic Acid Ethyl Ester](/img/structure/B124139.png)
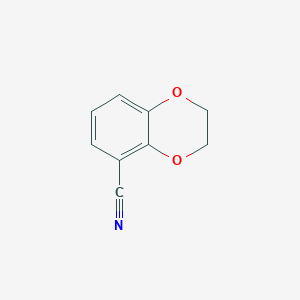
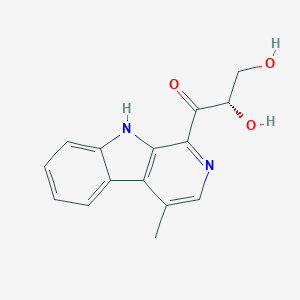
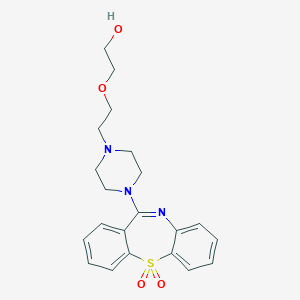
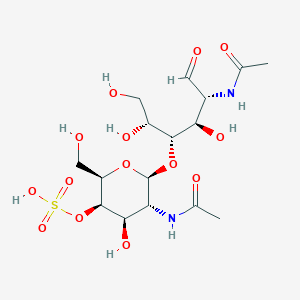
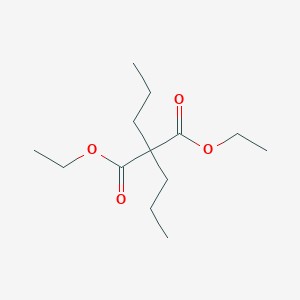
![(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B124156.png)
![Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate](/img/structure/B124160.png)
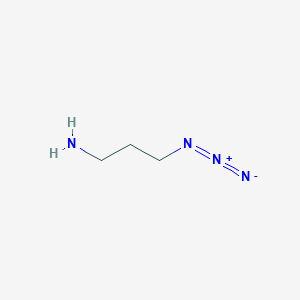
![Dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B124164.png)
